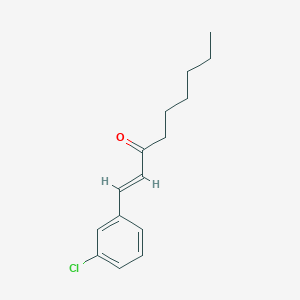

(E)-1-(3-chlorophenyl)non-1-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

54951-58-5 |

|---|---|

Molecular Formula |

C15H19ClO |

Molecular Weight |

250.76 g/mol |

IUPAC Name |

(E)-1-(3-chlorophenyl)non-1-en-3-one |

InChI |

InChI=1S/C15H19ClO/c1-2-3-4-5-9-15(17)11-10-13-7-6-8-14(16)12-13/h6-8,10-12H,2-5,9H2,1H3/b11-10+ |

InChI Key |

HSONPKCUMHOBTO-ZHACJKMWSA-N |

Isomeric SMILES |

CCCCCCC(=O)/C=C/C1=CC(=CC=C1)Cl |

Canonical SMILES |

CCCCCCC(=O)C=CC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of E 1 3 Chlorophenyl Non 1 En 3 One

Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Spectral Analysis and Proton Environment

The ¹H NMR spectrum of (E)-1-(3-chlorophenyl)non-1-en-3-one provides a precise map of the proton environments within the molecule. The analysis reveals distinct signals corresponding to the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the aliphatic protons of the hexyl chain.

The protons on the 3-chlorophenyl ring typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The olefinic protons, H-1 and H-2, are observed as doublets, with their coupling constant confirming the (E)-configuration of the double bond. The proton alpha to the carbonyl group (H-2) is expected downfield from the beta proton (H-1) due to the deshielding effect of the ketone. The protons of the hexyl chain exhibit characteristic chemical shifts and coupling patterns corresponding to their positions relative to the carbonyl group.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0-8.0 | m | - |

| Vinylic-H (α to C=O) | 6.8-7.2 | d | 15-18 |

| Vinylic-H (β to C=O) | 6.5-6.9 | d | 15-18 |

| -CH₂- (adjacent to C=O) | 2.5-2.8 | t | 7-8 |

| -CH₂- chain | 1.2-1.7 | m | - |

¹³C NMR Spectral Analysis and Carbon Framework

The ¹³C NMR spectrum complements the proton data, providing a complete picture of the carbon skeleton. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone is characteristically found at the most downfield position (δ 190-205 ppm). The carbons of the 3-chlorophenyl ring and the vinylic carbons appear in the δ 120-150 ppm range. The aliphatic carbons of the hexyl chain are observed in the upfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 190-205 |

| Aromatic C-Cl | 133-136 |

| Aromatic CH | 125-135 |

| Vinylic C (α to C=O) | 120-130 |

| Vinylic C (β to C=O) | 140-150 |

| -CH₂- (adjacent to C=O) | 35-45 |

| -CH₂- chain | 20-35 |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the α,β-unsaturated ketone is a prominent feature, typically appearing in the range of 1650-1685 cm⁻¹. The C=C stretching vibration of the alkene is observed around 1600-1640 cm⁻¹. Aromatic C=C stretching bands are also present in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations for the aromatic and vinylic protons are found above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-Cl stretch is typically observed in the fingerprint region.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic/Vinylic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| C=O Stretch (α,β-unsaturated ketone) | 1650-1685 | Strong |

| C=C Stretch (Alkene) | 1600-1640 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Variable |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, with the chemical formula C₁₅H₁₉ClO, HRMS is used to confirm this composition. The experimentally measured exact mass will closely match the calculated theoretical mass, taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), which will be visible as a characteristic M+2 peak with an intensity ratio of approximately 3:1.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Conjugated systems like the subject compound exhibit characteristic absorption bands. This compound is expected to show two main absorption maxima. The intense absorption band at a shorter wavelength (around 200-250 nm) is attributed to the π → π* transition of the aromatic ring and the conjugated enone system. A less intense, longer-wavelength absorption (around 300-350 nm) corresponds to the n → π* transition of the carbonyl group.

Solid-State Structural Analysis: Single Crystal X-ray Diffraction

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies on E 1 3 Chlorophenyl Non 1 En 3 One

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.govresearchgate.net DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics, by approximating the electron density of the molecule. researchgate.net For a molecule like (E)-1-(3-chlorophenyl)non-1-en-3-one, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is commonly employed to achieve reliable results. nih.govdoi.org

Optimized Geometries and Conformational Preferences

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

For α,β-unsaturated ketones, the planarity of the enone system (C=C-C=O) is a key feature, influencing electronic conjugation and molecular stability. DFT studies on analogous chalcones, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, confirm that the core structure is nearly planar. materialsciencejournal.orgresearchgate.net In this compound, the orientation of the 3-chlorophenyl ring and the flexible nonan-3-one alkyl chain relative to this plane would define the molecule's most stable conformers. The 'E' configuration specifies the trans geometry about the C=C double bond, which is generally more stable than the cis ('Z') isomer due to reduced steric hindrance.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Chalcone-like Structure This table presents typical data obtained from DFT geometry optimization and is for illustrative purposes only.

| Parameter | Description | Typical Value (Å or °) |

| C=O | Carbonyl bond length | ~1.24 Å |

| C=C | Enone double bond length | ~1.35 Å |

| C-Cl | Carbon-chlorine bond length | ~1.75 Å |

| C-C-C (enone) | Bond angle in the enone backbone | ~120-125° |

| C=C-C=O | Dihedral angle defining planarity | ~0° or ~180° |

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is vital for understanding chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govwikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the chlorophenyl ring and the C=C double bond. The LUMO is typically centered on the electron-deficient enone moiety, which acts as a Michael acceptor. This distribution facilitates intramolecular charge transfer (ICT) from the phenyl ring system to the carbonyl group upon electronic excitation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It illustrates the charge distribution on the molecular surface, where different colors represent different electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack. Positive regions would be located around the hydrogen atoms and potentially the carbonyl carbon.

Green Regions: Represent neutral or zero potential.

The MEP map provides a clear picture of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of its intermolecular interactions. doi.org

Global Chemical Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 2: Illustrative Global Reactivity Descriptors Calculated from FMO Energies This table presents typical data and is for illustrative purposes only.

| Descriptor | Formula | Typical Value |

| EHOMO | - | ~ -6.5 eV |

| ELUMO | - | ~ -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 eV |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |

| Electron Affinity (A) | -ELUMO | ~ 2.0 eV |

| Electronegativity (χ) | (I+A)/2 | ~ 4.25 eV |

| Chemical Hardness (η) | (I-A)/2 | ~ 2.25 eV |

| Electrophilicity Index (ω) | μ²/2η | ~ 4.0 eV |

Mechanistic Insights from Theoretical Models

Beyond static properties, computational chemistry can explore the dynamics of chemical reactions, providing a virtual window into how molecules transform.

Reaction Pathway Exploration and Transition State Characterization

DFT calculations are frequently used to investigate reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. researchgate.net This involves identifying key stationary points:

Reactants and Products: Local minima on the PES.

Intermediates: Metastable species that exist in valleys along the reaction coordinate.

Transition States (TS): Saddle points on the PES, representing the highest energy barrier that must be overcome for a reaction to proceed.

For this compound, a key reaction is the Michael addition, where a nucleophile attacks the β-carbon of the enone system. Theoretical models can be used to:

Model the approach of a nucleophile to the substrate.

Calculate the structure and energy of the transition state for this addition.

Determine the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting reaction rates.

By comparing the activation energies of different possible reaction pathways, chemists can predict which reaction is more likely to occur under specific conditions. While detailed mechanistic studies for this specific compound are not available, the general reactivity pattern of α,β-unsaturated ketones is well-established, and theoretical models provide the means to quantify these pathways precisely.

Prediction of Regioselectivity and Stereoselectivity

In the study of chemical reactions involving "this compound," computational methods are crucial for predicting the regioselectivity and stereoselectivity of its potential transformations. These predictions are fundamental in synthetic chemistry for designing efficient reaction pathways that lead to specific products with high yields, thereby minimizing waste and separation costs. rsc.org

Theoretical predictions of selectivity are generally grounded in quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can elucidate the electronic structure and reactivity of the molecule. For instance, by calculating reactivity indices like Fukui functions or local softness, chemists can identify the most nucleophilic and electrophilic sites within the molecule. This information is key to predicting the outcome of reactions where multiple sites could potentially react (regioselectivity).

Furthermore, computational models can be used to explore the potential energy surfaces of reaction pathways. By locating and calculating the energies of transition states for different possible reaction channels, it is possible to determine the most kinetically favorable pathway. The difference in activation energies between competing pathways allows for a quantitative prediction of the product distribution.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be investigated computationally. This involves modeling the three-dimensional aspects of the reaction, including the approach of reactants and the structure of the transition states. For reactions involving chiral centers or the formation of new ones, computational analysis can predict which diastereomer or enantiomer will be preferentially formed. This is often achieved by comparing the energies of the diastereomeric transition states.

Machine learning models, informed by chemical knowledge, are also emerging as powerful tools for predicting regioselectivity in complex organic reactions, including metal-catalyzed cross-coupling reactions. rsc.orgrsc.org These models are trained on large datasets of known reactions and can learn to identify the subtle electronic and steric factors that govern selectivity. rsc.org

Investigation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules like "this compound" is a significant area of materials science research. NLO materials are capable of altering the properties of light and have applications in technologies such as optical switching, frequency conversion, and telecommunications.

Computational chemistry provides a powerful avenue for the theoretical prediction and understanding of NLO properties. Chalcone (B49325) derivatives, which share a structural motif with the compound , have been the subject of such studies. materialsciencejournal.orgresearchgate.net The key to NLO activity in organic molecules often lies in the presence of a π-conjugated system that connects an electron-donating group to an electron-accepting group. This arrangement facilitates intramolecular charge transfer upon excitation by light, which is a primary determinant of the NLO response.

The first step in a computational investigation is typically the optimization of the molecular geometry using methods like DFT. Following this, time-dependent DFT (TD-DFT) is employed to study the electronic absorption properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). materialsciencejournal.orgresearchgate.net The energy gap between these orbitals is an important indicator of the molecule's potential NLO activity.

The primary NLO properties of interest are the first hyperpolarizability (β) and sometimes the second hyperpolarizability (γ). These tensors describe the molecule's response to a strong electric field, such as that from a laser. Computational methods can calculate these properties, providing insight into the magnitude of the NLO effect. The calculated values can then be compared with those of known NLO materials to assess the potential of the new compound. Studies on similar molecules have explored how different substituents and structural modifications can enhance these NLO responses. rsc.org

Molecular Dynamics Simulations (if applicable to conformational studies)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org This technique is particularly valuable for understanding the conformational flexibility and dynamics of molecules like "this compound." While direct MD simulation studies on this specific compound are not available, the methodology is broadly applicable.

An MD simulation begins with a defined initial structure of the molecule, which is then subjected to the laws of classical mechanics. The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. By integrating Newton's equations of motion, the trajectory of each atom can be followed over a period of time, typically ranging from picoseconds to microseconds. nih.govnih.gov

For a molecule with rotatable bonds, such as the non-1-en-3-one chain, MD simulations can explore the accessible conformational space. This allows for the identification of the most stable conformations (lowest energy states) and the energy barriers between them. Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule can significantly influence its physical, chemical, and biological properties.

MD simulations can also provide insights into the dynamic behavior of the molecule, such as the vibrational motions of atoms and the timescales of conformational changes. arxiv.org This information is complementary to the static picture provided by geometry optimization calculations and can be essential for a complete understanding of the molecule's behavior in different environments, such as in solution or in the solid state. Coarse-grained MD simulations can be employed for larger systems or longer timescale phenomena, where atomic detail is simplified to reduce computational cost. mdpi.com

Chemical Reactivity and Mechanistic Investigations of E 1 3 Chlorophenyl Non 1 En 3 One

Electrophilic Nature of the α,β-Unsaturated Ketone System

The defining feature of (E)-1-(3-chlorophenyl)non-1-en-3-one is the conjugated system which creates two primary electrophilic sites. Resonance delocalization of the π-electrons from the C=C bond towards the electronegative oxygen atom of the carbonyl group results in a partial positive charge on both the carbonyl carbon and the β-carbon of the alkene. This electronic distribution makes the molecule susceptible to attack by a variety of nucleophiles at either of these positions, a reactivity paradigm known as 1,2-addition (at the carbonyl carbon) versus 1,4-conjugate addition (at the β-carbon).

Michael Acceptor Reactivity with Various Nucleophiles

The 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is known as the Michael reaction, and the electrophilic substrate is termed a Michael acceptor. wikipedia.orgmasterorganicchemistry.com this compound is expected to be a competent Michael acceptor. The addition of a nucleophile (Michael donor) to the electron-deficient β-carbon is a thermodynamically controlled process that is highly valuable for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. chemistrysteps.com A wide array of nucleophiles can participate in this reaction. "Soft" nucleophiles, such as enolates, organocuprates (Gilman reagents), amines, and thiols, preferentially undergo 1,4-addition. libretexts.orgyoutube.com In contrast, "hard" nucleophiles like organolithium and Grignard reagents tend to favor 1,2-addition directly at the carbonyl carbon. masterorganicchemistry.com

Illustrative Michael Addition Reactions:

| Nucleophile Type | Example Nucleophile | Expected Product Structure |

|---|---|---|

| Carbon Nucleophile | Diethyl malonate | Diethyl 2-(1-(3-chlorophenyl)-3-oxononyl)malonate |

| Thiol Nucleophile | Thiophenol | 1-(3-chlorophenyl)-3-(phenylthio)nonan-3-one |

The reactivity of α,β-unsaturated carbonyl compounds as Michael acceptors is crucial in biological systems as well. These compounds can form covalent adducts with nucleophilic residues in proteins, such as the thiol group of cysteine, which can be a mechanism of toxicity for some related molecules. nih.govnih.gov

Reactions under Acidic and Superacidic Conditions (e.g., Superelectrophilic Activation)

Under strongly acidic or superacidic conditions (e.g., using triflic acid, CF₃SO₃H), the reactivity of α,β-unsaturated ketones like this compound can be dramatically enhanced. beilstein-journals.org The process, known as superelectrophilic activation, involves the protonation of the carbonyl oxygen. This initial protonation significantly increases the electron-withdrawing capacity of the carbonyl group, thereby rendering the β-carbon far more electrophilic. rsc.org

Further protonation can occur on the α-carbon, leading to the formation of a highly reactive dicationic species, or "superelectrophile". rsc.org These superelectrophiles are capable of reacting with extremely weak nucleophiles, such as arenes, in Friedel-Crafts-type reactions. organic-chemistry.org For this compound, reaction with an arene like benzene (B151609) in a superacid could lead to the formation of a new carbon-carbon bond at the β-position. In some cases, intramolecular cyclization can occur if the aryl group contains activating substituents. beilstein-journals.org

Plausible Superelectrophilic Activation Pathway:

O-Protonation: The carbonyl oxygen is protonated by the superacid.

Enhanced Electrophilicity: The resulting oxonium ion strongly withdraws electron density, making the β-carbon highly electrophilic.

C-Protonation: A second protonation may occur at the α-carbon, forming a dicationic superelectrophile.

Nucleophilic Attack: A weak nucleophile (e.g., benzene) attacks the β-carbon, leading to a new C-C bond.

Carbonyl Group and Alkene Functionalization Reactions

Beyond its electrophilic character, the distinct C=O and C=C bonds of this compound offer opportunities for a variety of functionalization reactions, including reduction, cycloaddition, and oxidation.

Selective Hydrogenation and Reduction Strategies (C=C vs. C=O)

The selective reduction of either the carbon-carbon double bond or the carbonyl group in an α,β-unsaturated ketone is a common challenge in organic synthesis. The outcome is highly dependent on the choice of catalyst and reaction conditions. stackexchange.com

C=C Reduction (Conjugate Reduction): Catalytic hydrogenation using standard catalysts like palladium on carbon (Pd/C) typically favors the reduction of the alkene bond over the carbonyl group. stackexchange.com This selectivity arises because the C=C bond is generally more reactive towards catalytic hydrogenation than the C=O bond in enones.

C=O Reduction (1,2-Reduction): Selective reduction of the carbonyl group to an allylic alcohol requires specific reagents. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a classic method for achieving this transformation. The cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity for hydride attack while minimizing conjugate addition.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forceful hydrogenation conditions will typically reduce both the alkene and the carbonyl group.

The choice of catalyst support can also dramatically influence selectivity. For instance, studies on other enones have shown that platinum supported on different materials can completely reverse the selectivity between C=C and C=O hydrogenation. mpg.de The electronic properties of the support can modify the catalyst's surface, favoring one pathway over the other. mpg.demdpi.com

Summary of Reduction Strategies for Enones:

| Reagent/Catalyst | Primary Product | Type of Reduction |

|---|---|---|

| H₂, Pd/C | Saturated Ketone | C=C Hydrogenation |

| NaBH₄, CeCl₃ (Luche) | Allylic Alcohol | C=O Reduction |

| LiAlH₄ | Saturated Alcohol | C=C and C=O Reduction |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Ene Reactions)

The electron-deficient alkene in this compound can participate as a 2π component in various cycloaddition reactions to construct five- and six-membered rings.

[3+2] Cycloadditions: This class of reactions, also known as 1,3-dipolar cycloadditions, involves the reaction of a 1,3-dipole with a dipolarophile (the enone). This method is a powerful tool for synthesizing five-membered heterocycles. For example, reaction with a nitrile oxide would yield an isoxazoline, while reaction with an azide (B81097) would lead to a triazoline. researcher.life The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the enone. researchgate.netacs.org

Ene Reactions: In an Ene reaction, the alkene of the enone can act as the "enophile," reacting with an "ene" component (an alkene with an allylic hydrogen). This pericyclic reaction involves the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. This would result in a more complex, functionalized acyclic product.

Oxidation Pathways (e.g., Photoepoxidation, Epoxidation)

The carbon-carbon double bond of α,β-unsaturated ketones can be oxidized to form an epoxide. Unlike simple alkenes, which are readily epoxidized by peracids like m-CPBA, enones often require different conditions due to the electron-withdrawing nature of the carbonyl group, which deactivates the alkene towards electrophilic attack.

A common and effective method for the epoxidation of enones is the Weitz-Scheffer reaction, which involves nucleophilic epoxidation using alkaline hydrogen peroxide (H₂O₂) or other hydroperoxides like tert-butyl hydroperoxide (TBHP). google.comnih.gov The mechanism proceeds via a 1,4-conjugate addition of the hydroperoxide anion to the enone, forming an enolate intermediate which then cyclizes via intramolecular nucleophilic substitution to form the epoxide and displace a hydroxide (B78521) ion. nih.gov Chiral catalysts, such as Cinchona alkaloid derivatives, can be employed to achieve enantioselective epoxidation. buchler-gmbh.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Diethyl malonate |

| Diethyl 2-(1-(3-chlorophenyl)-3-oxononyl)malonate |

| Lithium aluminum hydride (LiAlH₄) |

| Palladium on carbon (Pd/C) |

| Piperidine (B6355638) |

| 1-(3-chlorophenyl)-3-(piperidin-1-yl)nonan-3-one |

| Sodium borohydride (NaBH₄) |

| tert-butyl hydroperoxide (TBHP) |

| Thiophenol |

| 1-(3-chlorophenyl)-3-(phenylthio)nonan-3-one |

Influence of the 3-Chlorophenyl Moiety on Reaction Pathways

The 3-chlorophenyl group, attached to the β-carbon of the enone system, plays a pivotal role in dictating the molecule's reactivity. This influence is a composite of both electronic and steric effects, which can either enhance or diminish the susceptibility of the enone to nucleophilic attack and other chemical transformations.

The chlorine atom at the meta position of the phenyl ring is a key determinant of the electronic landscape of this compound. Halogens, such as chlorine, exhibit a dual electronic nature: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, and they are capable of donating electron density through resonance (+R or +M effect) via their lone pairs. libretexts.orgquora.com In the case of a meta-substituted chlorine, the inductive effect typically dominates over the resonance effect in influencing the aromatic ring and, by extension, the conjugated enone system.

The strong inductive electron-withdrawing nature of the chlorine atom deactivates the phenyl ring, making it less electron-rich. libretexts.org This electron withdrawal is transmitted through the conjugated π-system of the enone, leading to an increase in the electrophilicity of both the carbonyl carbon and the β-carbon. This heightened electrophilicity makes the molecule more susceptible to nucleophilic attack, a common reaction pathway for α,β-unsaturated ketones. For instance, in a Michael addition reaction, a nucleophile will more readily attack the electron-deficient β-carbon. wikipedia.orgmasterorganicchemistry.com

The increased reactivity due to electronic withdrawal is expected to be reflected in the reaction kinetics. Reactions such as nucleophilic addition are anticipated to proceed at a faster rate compared to analogous compounds bearing electron-donating groups on the phenyl ring. The table below illustrates a hypothetical comparison of second-order rate constants for the Michael addition of a common nucleophile, such as a thiolate, to various substituted enones.

| Substituent on Phenyl Ring | Relative Rate Constant (k_rel) |

|---|---|

| -OCH3 (electron-donating) | 0.5 |

| -CH3 (electron-donating) | 0.8 |

| -H (unsubstituted) | 1.0 |

| -Cl (electron-withdrawing) | 3.2 |

| -NO2 (strongly electron-withdrawing) | 9.5 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend based on electronic effects.

From a thermodynamic standpoint, the electron-withdrawing nature of the 3-chlorophenyl group can stabilize the transition states of nucleophilic addition reactions. This stabilization leads to a lower activation energy, which is consistent with the observed increase in reaction rate. Furthermore, the resulting adducts may also be thermodynamically more stable.

While the electronic effects of the 3-chlorophenyl group are significant, its steric profile must also be considered. The phenyl ring itself is a bulky substituent, and its presence at the β-position of the enone can introduce steric hindrance that may impede the approach of a nucleophile. nih.gov However, with the chlorine atom in the meta position, the steric bulk is directed away from the plane of the enone system and the immediate vicinity of the reactive β-carbon.

Therefore, for many common nucleophiles, the steric hindrance offered by the 3-chlorophenyl group is not expected to be a major impediment to reaction at the β-carbon. In contrast, a substituent at the ortho position would exert a much more pronounced steric effect, potentially slowing down the reaction rate or favoring attack at the less hindered carbonyl carbon (1,2-addition) over the β-carbon (1,4-addition). youtube.com

The following table provides a qualitative assessment of the expected steric hindrance for different substitution patterns on the phenyl ring.

| Substitution Pattern | Expected Steric Hindrance at β-Carbon | Impact on Reaction Rate |

|---|---|---|

| ortho-chloro | High | Significant decrease |

| meta-chloro | Low to Moderate | Minimal to moderate decrease |

| para-chloro | Low | Minimal decrease |

Disclaimer: The information in this table is a qualitative prediction based on general principles of steric effects.

Kinetic and Thermodynamic Studies of Key Reactions

The 3-chlorophenyl group, through its electron-withdrawing nature, is expected to favor the 1,4-addition pathway for a wide range of nucleophiles. The increased electrophilicity of the β-carbon makes it a more favorable site for attack. The thermodynamic stability of the resulting enolate intermediate, which is delocalized over the oxygen, α-carbon, and β-carbon, also contributes to the favorability of this pathway.

A hypothetical reaction coordinate diagram for the Michael addition of a soft nucleophile to this compound would show a lower activation energy for the 1,4-addition pathway compared to the 1,2-addition pathway. The final 1,4-adduct is also expected to be the thermodynamically more stable product.

The table below presents hypothetical thermodynamic data for the 1,2- versus 1,4-addition of a generic nucleophile to this compound.

| Reaction Pathway | Hypothetical ΔG° (kJ/mol) | Hypothetical K_eq | Product Favorability |

|---|---|---|---|

| 1,2-Addition | -5 | 7.5 | Less Favorable |

| 1,4-Addition (Michael Addition) | -20 | 3.1 x 10^3 | More Favorable |

Disclaimer: The thermodynamic data in this table are purely hypothetical and intended to illustrate the expected relative stabilities of the products.

Structure Reactivity Relationships and Rational Design of Enone Scaffolds

Correlating Structural Modifications with Chemical Reactivity

The reactivity of an enone is a delicate balance of electronic and steric factors. Modifications to different parts of the molecule can significantly alter its susceptibility to nucleophilic attack, a hallmark reaction of this class of compounds.

Impact of Aromatic Ring Substituents (e.g., Halogens, Electron-Donating/Withdrawing Groups)

Substituents on the aromatic ring of a chalcone-like scaffold, such as in (E)-1-(3-chlorophenyl)non-1-en-3-one, play a crucial role in modulating the electrophilicity of the enone system. The nature of these substituents, whether they are electron-donating or electron-withdrawing, influences the electron density across the conjugated π-system. libretexts.orgstpeters.co.inlumenlearning.comlibretexts.org

Electron-withdrawing groups, like the chloro group in the meta position of this compound, decrease the electron density of the aromatic ring. libretexts.org This effect is transmitted through the double bond to the carbonyl group, making the β-carbon more electron-deficient and thus more susceptible to nucleophilic attack (1,4-conjugate addition). The chloro group exerts its influence primarily through a strong inductive effect, pulling electron density away from the ring. lumenlearning.comlibretexts.org

Conversely, electron-donating groups, such as methoxy (B1213986) or amino groups, would increase the electron density on the ring, making the β-carbon less electrophilic and potentially slowing down the rate of conjugate addition. The reactivity of substituted benzene (B151609) rings towards electrophilic substitution can be influenced by both inductive and resonance effects. stpeters.co.in Halogens, while capable of donating electrons through resonance, have a predominant inductive electron-withdrawing effect, leading to a deactivation of the benzene ring compared to benzene itself. libretexts.orglumenlearning.comlibretexts.org

The electronic effects of various substituents on the reactivity of the enone system can be quantified and compared, as illustrated in the table below.

| Substituent Group | Electronic Effect | Impact on β-Carbon Electrophilicity | Predicted Reactivity in Conjugate Addition |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significantly Increased | High |

| -Cl (Chloro) | Inductively Electron-Withdrawing | Increased | Moderate to High |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline |

| -CH₃ (Methyl) | Weak Electron-Donating | Decreased | Low |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Significantly Decreased | Very Low |

Influence of Alkyl Chain Length and Branching on Enone Reactivity

The alkyl chain attached to the carbonyl group, the hexyl group in this compound, primarily exerts a steric influence on the reactivity of the enone. While the electronic effect of an alkyl chain is weakly electron-donating, its size and branching can hinder the approach of nucleophiles to both the carbonyl carbon (in 1,2-addition) and the β-carbon (in 1,4-addition).

Longer, more linear alkyl chains, like the hexyl group, present a moderate level of steric hindrance. However, if the chain is branched, especially near the carbonyl group (at the α or β positions), the steric hindrance increases significantly. This increased bulkiness can dramatically decrease the rate of reaction. For instance, replacing the hexyl group with a tert-butyl group would be expected to substantially reduce the enone's reactivity towards bulky nucleophiles.

The interplay between alkyl chain structure and reactivity is summarized below.

| Alkyl Chain at R¹ | Steric Hindrance | Expected Rate of Nucleophilic Addition |

| -CH₃ (Methyl) | Low | High |

| -CH₂CH₂CH₃ (Propyl) | Moderate | Moderate |

| -CH(CH₃)₂ (Isopropyl) | High | Low |

| -C(CH₃)₃ (tert-Butyl) | Very High | Very Low |

Stereochemical Control in Reactions Involving the (E)-Double Bond

The (E)-configuration of the double bond in this compound has significant implications for the stereochemical outcome of its reactions. In reactions where new stereocenters are formed at the α and β carbons, the existing geometry of the double bond can direct the approach of the incoming nucleophile.

For instance, in a nucleophilic addition to the double bond, the nucleophile will typically attack from one of the two faces of the planar enone system. The subsequent protonation (or reaction with an electrophile) at the α-carbon will also occur from a specific face. The relative orientation of the substituents on the newly formed single bond is thus influenced by the initial (E)-geometry.

In E2 elimination reactions, the stereochemistry of the starting material dictates the stereochemistry of the resulting alkene, making it a stereospecific reaction. libretexts.orgkhanacademy.org The spatial relationship between the proton and the leaving group is a determining factor for the product's stereochemistry. libretexts.org For the E1 reaction, a carbocation intermediate is formed, and the stereochemistry is not as crucial. youtube.com The stereoselective reduction of carbon-carbon double bonds is a well-established method for creating stereogenic centers. polimi.it

Conformational Analysis and its Relationship to Reactive Intermediates

α,β-Unsaturated ketones like this compound can exist in two primary planar conformations, s-cis and s-trans, which refer to the arrangement of the double bond and the carbonyl group around the central C-C single bond. researchgate.net Conformational analysis is the study of the energetics between these different rotational isomers (rotamers). lumenlearning.comchemistrysteps.com

s-trans conformation: The double bond and the carbonyl group are on opposite sides of the single bond. This is generally the more stable conformation due to reduced steric hindrance between the substituents on the β-carbon and the carbonyl oxygen.

s-cis conformation: The double bond and the carbonyl group are on the same side of the single bond. This conformation is typically higher in energy due to steric repulsion.

The equilibrium between these two conformers can influence the reactivity of the enone. Although the s-trans conformer is usually more populated, the reaction may proceed through the less stable s-cis conformer if the transition state for the reaction from this conformation is lower in energy. This is an application of the Curtin-Hammett principle. The conformation of the enone can affect the accessibility of the reactive sites to incoming reagents and influence the stereochemical outcome of the reaction. For acyclic molecules, conformations are most often shown with Newman projections. chemistrysteps.com The relationship between molecular structure and potential energy is a major area of study in organic chemistry. libretexts.org

Design Principles for Tailoring Reactivity of α,β-Unsaturated Ketones

The principles of structure-reactivity relationships can be applied to rationally design α,β-unsaturated ketones with tailored reactivity for specific applications, such as in organic synthesis or as biologically active agents. nih.gov

To enhance the electrophilicity of the enone for applications requiring rapid Michael additions, one could:

Introduce strong electron-withdrawing groups on the aromatic ring.

Minimize steric hindrance around the β-carbon.

To decrease the reactivity, for instance, to improve selectivity in a complex molecule, one could:

Incorporate electron-donating groups on the aromatic ring.

Increase steric bulk on the alkyl chain or near the double bond.

By carefully selecting the substituents on the aromatic ring and the nature of the alkyl chain, it is possible to fine-tune the electronic and steric properties of the enone, thereby controlling its reactivity and directing the outcome of its reactions.

Synthetic Applications and Transformations of E 1 3 Chlorophenyl Non 1 En 3 One

Utilization as a Versatile Intermediate in Organic Synthesis

The synthetic utility of (E)-1-(3-chlorophenyl)non-1-en-3-one stems from the electrophilic nature of its α,β-unsaturated ketone core. This system presents two primary sites for nucleophilic attack: the carbonyl carbon (position 1) and the β-carbon (position 3). This dual reactivity allows it to serve as a key building block for a variety of molecular frameworks.

One of the most fundamental transformations it undergoes is the Michael Addition , or conjugate 1,4-addition. wikipedia.orgadichemistry.com In this reaction, a wide range of soft nucleophiles, such as enolates, amines, or thiols, preferentially attack the electrophilic β-carbon. masterorganicchemistry.com This process is highly efficient for forming new carbon-carbon and carbon-heteroatom bonds, leading to the creation of 1,5-dicarbonyl compounds or other functionalized ketones. chemistrysteps.comlibretexts.org The reaction is thermodynamically controlled and favored over direct 1,2-addition to the carbonyl group. adichemistry.com The presence of the long hexyl chain attached to the carbonyl group can also influence the steric accessibility of the reaction sites, further favoring the 1,4-addition pathway.

The general mechanism for a Michael Addition involving a generic enolate nucleophile is as follows:

Enolate Formation: A base abstracts an acidic α-hydrogen from a donor molecule to form a resonance-stabilized enolate.

Conjugate Addition: The enolate attacks the β-carbon of the this compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.com

Protonation: The newly formed enolate is protonated by a proton source (typically the conjugate acid of the base used or a solvent) to yield the final 1,5-dicarbonyl product. libretexts.org

This reactivity makes this compound a valuable intermediate for synthesizing complex aliphatic chains and functionalized ketones, which can then be subjected to further transformations. psiberg.com

Construction of Diverse Heterocyclic Systems

The 1,3-dielectrophilic nature of the enone system in this compound makes it an ideal substrate for cyclocondensation reactions with binucleophilic reagents. These reactions provide a direct and efficient pathway to a variety of five- and six-membered heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. journalcra.com

Synthesis of Pyrazoles: Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, can be readily synthesized from chalcones. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (or its substituted derivatives) proceeds via a cyclocondensation mechanism. nih.govyoutube.com The reaction typically involves an initial Michael addition of one nitrogen atom of the hydrazine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole (B372694) ring. This method is a cornerstone of pyrazole synthesis due to its reliability and broad substrate scope. organic-chemistry.org

Synthesis of Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They can be synthesized by reacting this compound with various N-C-N building blocks like urea, thiourea, or guanidine (B92328) in the presence of a base. bu.edu.eg The reaction mechanism involves an initial conjugate addition of the binucleophile, followed by intramolecular cyclization and elimination of water to form the dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine (B1678525). growingscience.comresearchgate.net This approach is a widely used strategy for constructing polysubstituted pyrimidine rings. organic-chemistry.org

| Target Heterocycle | Binucleophilic Reagent | General Reaction Conditions | Resulting Core Structure |

| Pyrazole | Hydrazine (H₂NNH₂) | Ethanolic solution, reflux | 3-(3-chlorophenyl)-5-hexyl-1H-pyrazole |

| Pyrimidine | Guanidine (H₂NC(NH)NH₂) | Base (e.g., KOH or NaOEt) in ethanol, reflux | 4-(3-chlorophenyl)-6-hexylpyrimidin-2-amine |

| Pyrimidin-2-one | Urea (H₂NCONH₂) | Acidic or basic catalysis, reflux | 4-(3-chlorophenyl)-6-hexylpyrimidin-2(1H)-one |

| Pyrimidin-2-thione | Thiourea (H₂NCSNH₂) | Base (e.g., KOH) in ethanol, reflux | 4-(3-chlorophenyl)-6-hexylpyrimidin-2(1H)-thione |

| Isoxazole | Hydroxylamine (NH₂OH) | Ethanolic solution, reflux with a mild base | 3-(3-chlorophenyl)-5-hexylisoxazole |

Approaches to Complex Molecular Architectures and Scaffolds

Beyond the synthesis of simple heterocycles, this compound can be employed as a foundational element in the assembly of more intricate molecular structures. Its defined stereochemistry and multiple reactive sites can be exploited in tandem or multi-step reaction sequences to build complex scaffolds.

One such application is in annulation reactions, where a new ring is fused onto an existing structure. For example, the product of a Michael addition to the chalcone can contain a newly formed enolate, which can then participate in an intramolecular aldol (B89426) reaction, a sequence known as the Robinson Annulation . This powerful cascade reaction creates a new six-membered ring and is a key strategy in the synthesis of steroid and terpenoid frameworks. fiveable.me

Furthermore, the enone double bond can act as a dienophile in Diels-Alder reactions . By reacting with a suitable diene, this compound can form complex cyclohexene (B86901) derivatives, introducing significant stereochemical complexity in a single step. The electron-withdrawing nature of the carbonyl group activates the double bond for this [4+2] cycloaddition.

The derivatization of the initial heterocyclic products also leads to more complex architectures. For instance, pyrimidines or pyrazoles synthesized from the chalcone can be further functionalized on their existing rings or at the substituent positions (the 3-chlorophenyl and hexyl groups) to build polycyclic or macrocyclic systems.

Potential in Materials Chemistry through Chemical Derivatization

The conjugated π-system of this compound, which extends from the chlorophenyl ring across the enone moiety, imparts specific electronic and photophysical properties that are of interest in materials science. researchgate.net Through chemical derivatization, this basic chalcone scaffold can be tailored to create advanced materials with applications in optics, electronics, and polymer science. bohrium.com

Non-Linear Optical (NLO) Materials: Chalcones are known to exhibit significant NLO properties due to the intramolecular charge transfer from an electron-donating group on one aromatic ring to an electron-accepting group on the other, facilitated by the conjugated enone bridge. researchgate.net While the 3-chloro group is weakly deactivating, the core structure of this compound can be modified to enhance these properties. For example, nucleophilic aromatic substitution could replace the chlorine atom with strong donor groups (e.g., -NMe₂, -OMe) or further functionalization of the phenyl ring could introduce additional acceptor groups, thereby increasing the molecular hyperpolarizability. libretexts.org

Polymer Science: The α,β-unsaturated double bond provides a site for polymerization. Chalcone-based polymers can be synthesized via radical polymerization of the vinyl group, leading to polymers with the chalcone moiety as a pendant group. wikipedia.org These polymers often exhibit interesting thermal, mechanical, and optical properties. researchgate.net Additionally, the chalcone can be bifunctionalized (e.g., by adding a polymerizable group to the phenyl ring) to act as a cross-linking agent, imparting photosensitivity to materials, as the enone double bond can undergo [2+2] cycloaddition upon UV irradiation.

Corrosion Inhibitors: The presence of heteroatoms (O, Cl) and the π-electron system allows chalcone derivatives to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. bohrium.com The effectiveness can be tuned by derivatizing the structure to increase its electron density and ability to coordinate with the metal, for example, by introducing nitrogen or sulfur atoms through the heterocyclic synthesis routes described in section 7.2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: Retrosynthetic disconnection of this compound.

Figure 1: Retrosynthetic disconnection of this compound.